REACTION_SMILES
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[C:7]([c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)(=[O:14])[Cl:15].[CH3:16][CH2:17][O:18][C:19](=[O:20])[CH3:21].[Na+:2].[OH-:1].[OH:3][CH2:4][C:5]#[N:6]>>[O:3]([CH2:4][C:5]#[N:6])[C:7]([c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)=[O:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCO
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Name
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Type
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product
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Smiles
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N#CCOC(=O)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |